REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=O)[CH3:11].Cl.[H][H]>CO.[Pd]>[CH2:10]([C:3]1[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=1[F:1])[CH3:11]
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Name
|
|
Quantity
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13.46 g
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Type
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reactant
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(C)=O
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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340 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
|
the catalyst was removed by filtration
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure, and water (100 mL) and petroleum ether
|
Type
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ADDITION
|
Details
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were added
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Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under the reduced pressure
|
Type
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DISTILLATION
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Details
|
The oily residue was distilled
|
Type
|
DISTILLATION
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Details
|
8×1 cm distillation column with Raschig rings at 95-97° C.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.15 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |